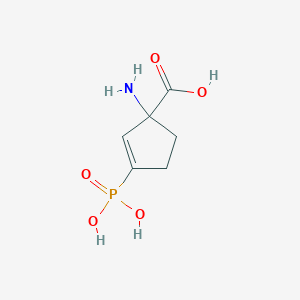
1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its role as an agonist of metabotropic glutamate receptors of group III . These receptors are involved in various neurological processes, making this compound significant in neuropharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cyclization and functionalization processes .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating metabotropic glutamate receptors, which are involved in synaptic transmission and plasticity.
Medicine: Potential therapeutic applications in treating neurological disorders due to its activity on glutamate receptors.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid involves its interaction with metabotropic glutamate receptors of group III. These receptors are G-protein coupled receptors that modulate neurotransmitter release in the brain. By acting as an agonist, this compound can influence various signaling pathways, potentially leading to therapeutic effects in neurological conditions .
類似化合物との比較
Similar Compounds
1-Amino-3-phosphono-3-cyclopentene-1-carboxylic acid: Another agonist of metabotropic glutamate receptors with a slightly different structure.
2-Amino-3-phosphonopropionic acid: Known for its role in modulating glutamate receptors.
4-Phosphonophenylglycine: Another compound that interacts with glutamate receptors.
Uniqueness
1-Amino-3-phosphono-2-cyclopentene-1-carboxylic acid is unique due to its specific structure, which allows it to selectively interact with group III metabotropic glutamate receptors. This selectivity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .
特性
CAS番号 |
288303-85-5 |
|---|---|
分子式 |
C6H10NO5P |
分子量 |
207.12 g/mol |
IUPAC名 |
1-amino-3-phosphonocyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H10NO5P/c7-6(5(8)9)2-1-4(3-6)13(10,11)12/h3H,1-2,7H2,(H,8,9)(H2,10,11,12) |
InChIキー |
MBXQIYUXGGUXIF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C=C1P(=O)(O)O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
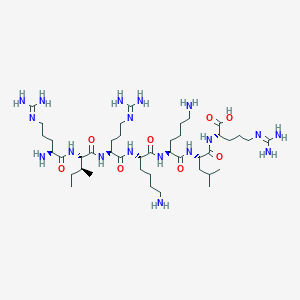
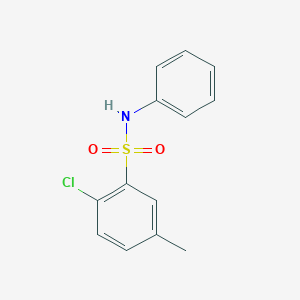
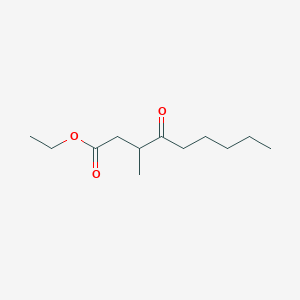
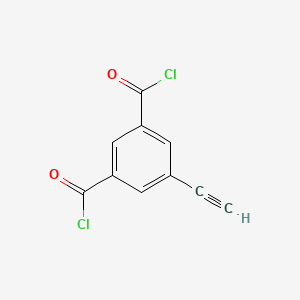
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)
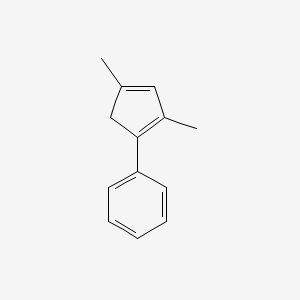
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
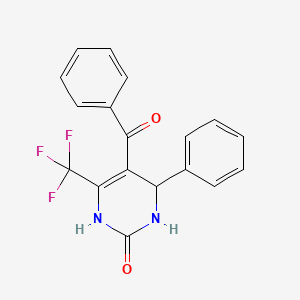
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
